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Trial Design & Patient Population

The data in the table above comes from the LEONARDA-1 trial (NCT05054751), a randomized, double-
blind, phase III study. Here are the key methodological details [1] [2]:

¢ Objective: To evaluate the efficacy and safety of lerociclib plus fulvestrant versus placebo plus
fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer.

e Patient Population: 275 patients whose disease had relapsed or progressed on prior endocrine
therapy. All patients had received at least one prior line of endocrine therapy, and about 70% had not
received prior chemotherapy for recurrent/metastatic disease.

¢ Treatment Regimen:

o Experimental Arm: Lerociclib 150 mg orally twice daily with food, plus Fulvestrant 500 mg IM
on day 1 of each 28-day cycle (with an additional loading dose on day 15 of cycle 1).
o Control Arm: Placebo plus Fulvestrant (same schedule).

¢ Primary Endpoint: Progression-free survival (PFS) assessed by investigators.

¢ Key Secondary Endpoints: Included PFS by Blinded Independent Central Review (BICR), Objective
Response Rate (ORR), Clinical Benefit Rate (CBR), and safety.

Safety and Tolerability Profile

The LEONARDA-1 trial also provided a comprehensive safety analysis. The most common treatment-

emergent adverse events (AEs) are summarized below [3]:
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Adverse Event (Any Grade) Lerociclib + Fulvestrant (%) Placebo + Fulvestrant (%)
Neutropenia 90.5 4.3

Leukopenia 86.9 6.5

Anemia 34.3 10.1

Diarrhea 19.7 3.6

Nausea 17.5 8.0

Adverse Event (Grade 3-4)

Any Grade 3-4 AE 57.7 15.2
Neutropenia 46.7 Not reported
Leukopenia 23.4 Not reported

¢ Key Findings: The most common AEs with lerociclib were hematologic, such as neutropenia and
leukopenia. However, the study noted that lerociclib has displayed a differentiated safety and
tolerability profile in previous trials, with low rates of grade 4 neutropenia and gastrointestinal
toxicity [1] [2].

¢ Treatment Discontinuation: No fatal treatment-related AEs occurred in either arm of the
LEONARDA-1 trial [3].

Mechanism of Action and Preclinical Data

Lerociclib (GB491) is a highly selective oral CDK4/6 inhibitor. Understanding its mechanism provides

context for its clinical efficacy [4] [2].
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¢ Preclinical Evidence: In vitro studies on sarcoma cell lines showed that lerociclib treatment induced

cell cycle arrest, decreased proliferation, motility, and stemness of sarcoma cells. It also
decreased cell viability in both traditional 2D cultures and 3D bioprinted microtumor models [4].
¢ Selectivity: Lerociclib is potent against CDK4/cyclin D1 and CDK6/cyclin D3 but has moderate
potency against CDK9/cyclin T. This selectivity is investigated for potentially improved safety and
continuous dosing regimens compared to earlier CDK4/6 inhibitors [4] [2].

Comparative Context with Other CDK4/6 Inhibitors
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While no head-to-head trials compare lerociclib directly with other CDK4/6 inhibitors, network meta-

analyses of approved agents (palbociclib, ribociclib, abemaciclib) provide context [5] [6] [7].

o Efficacy: Indirect comparisons suggest no statistically significant differences in overall survival
(OS) between the three established CDK4/6 inhibitors when combined with endocrine therapy [5] [6].
o Safety Differences: Significant differences exist in their safety profiles [5]:
o Abemaciclib is associated with significantly more Gl toxicity (diarrhea).
o Palbociclib is associated with significantly more neutropenia.
o Ribociclib carries a specific risk of prolonged QT interval.
e Lerociclib's Position: The developing profile of lerociclib suggests robust efficacy comparable to
this class, with a potential differentiation of lower rates of severe neutropenia and Gl toxicities,
allowing for continuous dosing [1] [2].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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